molecular formula C13H8F3N3O2 B2793518 N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide CAS No. 861212-52-4

N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide

Cat. No. B2793518
CAS RN: 861212-52-4
M. Wt: 295.221
InChI Key: TZOCYEBNJPEKHJ-UHFFFAOYSA-N
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Description

N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide, also known as CTB, is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. CTB is a synthetic compound that belongs to the family of isoxazoles and has been found to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in cells. N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide has been found to inhibit the activity of the enzyme c-Src, which is involved in cell proliferation and migration. N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide has also been found to inhibit the activity of the protein kinase Akt, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide is its high specificity for certain enzymes and proteins, which makes it a useful tool for studying their functions. N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide. One area of research is in the development of N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is in the development of new methods for synthesizing N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide and its potential applications in various fields.

Synthesis Methods

The synthesis of N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide involves the reaction of 4-cyano-3-methyl-5-isoxazolecarboxylic acid with trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate which is then treated with a reducing agent such as sodium borohydride to yield the final product, N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide.

Scientific Research Applications

N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide has been extensively studied in scientific research for its potential applications in various fields. One of the main areas of research is in the field of neuroscience, where N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide has been found to be a useful tool for tracing neural pathways. N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide has also been found to have potential applications in the field of cancer research, where it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3O2/c1-7-9(6-17)12(21-19-7)18-11(20)8-4-2-3-5-10(8)13(14,15)16/h2-5H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOCYEBNJPEKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C#N)NC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-(trifluoromethyl)benzamide

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